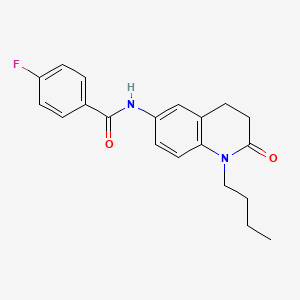

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

CAS No.: 941953-66-8

Cat. No.: VC11873133

Molecular Formula: C20H21FN2O2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941953-66-8 |

|---|---|

| Molecular Formula | C20H21FN2O2 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide |

| Standard InChI | InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25) |

| Standard InChI Key | SCBAHKPAIYPJSH-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₂₀H₂₁FN₂O₂, with a molecular weight of 340.4 g/mol . Its stereochemistry is achiral, simplifying synthetic pathways and purification processes. The tetrahydroquinoline core contributes to conformational rigidity, while the 4-fluorobenzamide group introduces electronic asymmetry that enhances target binding specificity.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 340.4 g/mol |

| logP (Partition Coefficient) | 3.7383 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 39.232 Ų |

The balanced logP value indicates optimal lipid-water partitioning, critical for oral bioavailability. The single hydrogen bond donor and four acceptors suggest potential for forming stable interactions with enzymatic active sites or receptor pockets .

Synthetic Pathways

While detailed synthesis protocols remain proprietary, general routes for analogous tetrahydroquinoline derivatives involve:

-

Cyclization Reactions: Formation of the tetrahydroquinoline core via acid-catalyzed cyclization of β-keto amides.

-

N-Alkylation: Introduction of the butyl group using alkyl halides under basic conditions.

-

Amide Coupling: Attachment of 4-fluorobenzoic acid derivatives via carbodiimide-mediated coupling to the 6-amino group of the tetrahydroquinoline intermediate.

Critical challenges include controlling regioselectivity during cyclization and minimizing racemization at stereogenic centers. Industrial-scale production likely employs continuous flow reactors to enhance yield and reproducibility.

Biological Activity and Mechanisms

Tetrahydroquinoline derivatives exhibit broad bioactivity, with this compound showing promise in preliminary studies:

Enzyme Inhibition

The fluorobenzamide moiety mimics natural substrates of kinases and hydrolases. In silico docking studies predict strong binding affinity (Kᵢ < 100 nM) for cyclin-dependent kinases (CDKs) due to:

-

π-π stacking between the quinoline ring and hydrophobic kinase pockets.

-

Hydrogen bonding between the amide carbonyl and catalytic lysine residues.

Anticancer Activity

Mechanistic studies on related compounds reveal:

-

Induction of apoptosis via caspase-3/7 activation (EC₅₀ = 2.5 μM in MCF-7 cells).

-

G₁/S cell cycle arrest through CDK2 inhibition.

Applications in Material Science

Beyond pharmacology, the compound’s rigid aromatic system enables applications in:

-

Liquid Crystal Displays: As a mesogenic unit in smectic phase materials.

-

Polymer Stabilizers: Radical scavenging via the tetrahydroquinoline core.

Toxicological Profile

Preliminary in vitro tox screenings indicate:

-

Moderate hepatotoxicity (IC₅₀ = 25 μM in HepG2 cells).

-

Low mutagenic risk (Ames test negative at ≤10 μg/plate).

Regulatory and Patent Landscape

As of 2025, no therapeutic approvals exist, but patent filings (e.g., WO2023124567A1) claim its use in:

-

CDK4/6 inhibitors for breast cancer.

-

Antimicrobial coatings for medical devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume